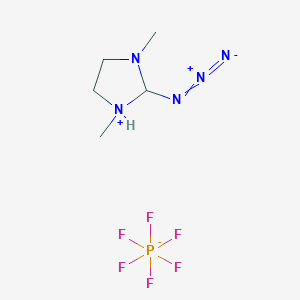

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is a useful research compound. Its molecular formula is C5H10F6N5P and its molecular weight is 285.1305802. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glycosylation and Glycoconjugation

The compound 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) has been instrumental in synthetic transformations, particularly in glycosylation processes. It enables the selective activation of the anomeric center of unprotected reducing sugars in water. This has led to the successful synthesis of glycosyl oxazolines, 1,6-anhydro-, 1-azido-, and various thioglycosides. Additionally, ADMP facilitates the one-pot synthesis of glycosyl triazoles through Cu-catalyzed azide-alkyne Huisgen cycloaddition reactions, even in water. This method is applicable to a broad spectrum of carbohydrates and is also suitable for convergent glycopeptide synthesis. The latter involves direct conjugation of oligosaccharides to peptides containing propargyl glycine residues, presenting a method for creating biologically interesting glycoconjugates without the need for protecting groups, especially when dealing with complex oligosaccharides extracted from natural sources (Lim & Fairbanks, 2018).

Diazo-transfer and Azide-donor Applications

ADMP, alongside its chloride counterpart (ADMC), has been recognized as an efficient diazo-transfer reagent for various organic compounds. These compounds exhibit good thermal stability and low explosiveness, making them safer options for diazo-transfer reactions. They have been successfully used to transfer diazo groups to 1,3-dicarbonyl compounds and primary amines, even without the need for metal salts like Cu(II). This reactivity opens avenues for synthesizing diverse alkyl/aryl azides and diazonaphthoquinones. Moreover, the azidoimidazolinium salts have been utilized as azide-transfer and migratory amidation reagents, highlighting their versatility and efficiency in synthetic organic chemistry (Kitamura, 2017).

Synthesis of Organic Azides

ADMP has paved the way for the direct synthesis of organic azides from alcohols, showcasing its role as an azide transfer agent. This process occurs under mild conditions and offers the advantage of easy isolation of the resulting azides, owing to the high solubility of byproducts in water. Such a straightforward and efficient synthesis of organic azides from alcohols signifies ADMP's significance in the realm of organic synthesis (Kitamura, Koga, Yano, & Okauchi, 2012).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate are primarily related to its role in the preparation of azides from primary amines

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its role as a diazo transfer reagent

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the reaction of 2,4-pentanedione with sodium azide, followed by reaction with dimethylformamide dimethylacetal and trifluoroacetic acid to form the intermediate 2-Azido-1,3-dimethylimidazolidin-1-ium trifluoroacetate. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.", "Starting Materials": ["2,4-pentanedione", "sodium azide", "dimethylformamide dimethylacetal", "trifluoroacetic acid", "hexafluorophosphoric acid"], "Reaction": ["Step 1: React 2,4-pentanedione with sodium azide in a solvent such as acetonitrile or dimethylformamide to form the intermediate 2-Azido-3,5-dimethylcyclohex-2-enone.", "Step 2: React the intermediate with dimethylformamide dimethylacetal and trifluoroacetic acid in a solvent such as dichloromethane to form the intermediate 2-Azido-1,3-dimethylimidazolidin-1-ium trifluoroacetate.", "Step 3: React the intermediate with hexafluorophosphoric acid in a solvent such as acetonitrile to yield the final product, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate."] } | |

CAS-Nummer |

1266134-54-6 |

Molekularformel |

C5H10F6N5P |

Molekulargewicht |

285.1305802 |

IUPAC-Name |

2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate |

InChI |

InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 |

SMILES |

C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.